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ADP-Glucose (disodium)

Cat. No.: B12393728
M. Wt: 633.3 g/mol
InChI Key: GZBIVALVIPYODS-LNXGRUPOSA-L
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Description

Significance as a Central Glycosyl Donor in Polysaccharide Biosynthesis

ADP-glucose is a key intermediate in the metabolic pathways that lead to the formation of polysaccharides. fiveable.me Its fundamental role is to provide the glucose units necessary for the elongation of polysaccharide chains. fiveable.me The synthesis of ADP-glucose is a critical and often rate-limiting step in the production of starch in plants and glycogen (B147801) in bacteria. embopress.org This process is catalyzed by the enzyme ADP-glucose pyrophosphorylase (ADP-Glc PPase), which facilitates the reaction between glucose-1-phosphate and ATP to form ADP-glucose and pyrophosphate. frontiersin.org The essential irreversibility of this reaction in living organisms, driven by the subsequent hydrolysis of pyrophosphate, ensures a steady supply of this vital precursor for polysaccharide synthesis. nih.gov

The regulation of ADP-Glc PPase activity is a key control point in the biosynthesis of these storage molecules. frontiersin.orgnih.gov The enzyme is allosterically regulated by various metabolites that signal the energy status of the cell. frontiersin.org In many bacteria, for instance, intermediates of glycolysis activate the enzyme, while compounds indicating low energy levels, such as AMP, act as inhibitors. nih.gov This intricate regulation ensures that the synthesis of storage polysaccharides is finely tuned to the metabolic needs of the organism. nih.gov

Overview of Alpha-1,4-Glucan Synthesis Pathways

Alpha-1,4-glucans are polymers of glucose linked together by α-1,4 glycosidic bonds. The two primary examples of these energy storage polysaccharides are starch in plants and algae, and glycogen in bacteria and archaea. The synthesis of these molecules is fundamentally dependent on the availability of an activated glucose donor.

In plants and green algae, starch serves as the principal long-term storage form of glucose. frontiersin.org This polysaccharide is synthesized within plastids, such as chloroplasts in leaves and amyloplasts in storage tissues like seeds and tubers. frontiersin.orglibretexts.org The synthesis of the linear α-1,4-glucan chains of starch is carried out by starch synthases, which utilize ADP-glucose as the glucosyl donor. frontiersin.org

The production of ADP-glucose for starch synthesis is a well-regulated process. In most plant tissues, the enzyme ADP-Glc PPase, located within the plastids, is responsible for synthesizing ADP-glucose. biorxiv.org However, there is evidence suggesting that in some cases, particularly in the source leaves of certain plants, a significant portion of the ADP-glucose destined for starch synthesis may be produced in the cytosol and subsequently imported into the chloroplasts. nih.govpnas.org The activity of plant ADP-Glc PPases is typically activated by 3-phosphoglycerate (B1209933) (3PGA) and inhibited by inorganic orthophosphate (Pi), reflecting the tight coordination between carbon fixation during photosynthesis and starch accumulation. frontiersin.org

Key Components in Plant Starch Biosynthesis
ComponentRoleLocation
ADP-GlucosePrimary glucosyl donor for starch synthases. frontiersin.orgPrimarily plastids, with some evidence for cytosolic synthesis and import. biorxiv.orgnih.govpnas.org
ADP-Glucose Pyrophosphorylase (ADP-Glc PPase)Catalyzes the synthesis of ADP-glucose from glucose-1-phosphate and ATP. frontiersin.orgPlastids (chloroplasts and amyloplasts). frontiersin.orgbiorxiv.org
Starch SynthaseElongates the α-1,4-glucan chains of starch. frontiersin.orgPlastids. frontiersin.org
3-Phosphoglycerate (3PGA)Allosteric activator of plant ADP-Glc PPase. frontiersin.orgPlastids.
Inorganic Orthophosphate (Pi)Allosteric inhibitor of plant ADP-Glc PPase. frontiersin.orgPlastids.

In bacteria and archaea, glycogen functions as the primary storage polysaccharide, providing a reserve of carbon and energy to survive periods of nutrient limitation. nih.govasm.org The synthesis of bacterial glycogen involves the transfer of glucose from ADP-glucose to a growing α-1,4-glucan chain, a reaction catalyzed by glycogen synthase. nih.gov

The regulatory hub for glycogen biosynthesis in these microorganisms is the synthesis of ADP-glucose itself, catalyzed by ADP-Glc PPase. nih.govresearchgate.net Unlike in plants, bacterial ADP-Glc PPases are typically homotetrameric enzymes. ebi.ac.uk The allosteric regulation of these enzymes is diverse and reflects the specific metabolic pathways of the organism. nih.govasm.org For example, in Escherichia coli, fructose-1,6-bisphosphate is a major activator, directly linking glycogen synthesis to the rate of glycolysis. frontiersin.org In contrast, other bacteria may utilize different glycolytic intermediates as activators. nih.gov This ensures that glycogen is synthesized when carbon and energy are plentiful. nih.gov

Key Components in Bacterial Glycogen Biosynthesis
ComponentRoleLocation
ADP-GlucosePrimary glucosyl donor for glycogen synthase. nih.govCytosol.
ADP-Glucose Pyrophosphorylase (ADP-Glc PPase)Catalyzes the synthesis of ADP-glucose. nih.govCytosol.
Glycogen SynthaseElongates the α-1,4-glucan chains of glycogen. nih.govCytosol.
Fructose-1,6-bisphosphate (in E. coli)Allosteric activator of ADP-Glc PPase. frontiersin.orgCytosol.
AMP, ADP, PiGeneral inhibitors of ADP-Glc PPase. nih.govCytosol.

While ADP-glucose is the predominant glucosyl donor for storage polysaccharide synthesis in bacteria and plants, other nucleotide sugars serve as precursors for different types of glucans and in other organisms. embopress.org A comparative look at these precursors highlights the diverse strategies employed by nature for carbohydrate metabolism.

In mammals, fungi, and some eukaryotic microorganisms, UDP-glucose (uridine diphosphate (B83284) glucose) is the activated glucose donor for glycogen synthesis. embopress.orglibretexts.org This represents a significant divergence in the evolutionary pathway of glycogen metabolism.

For the synthesis of other polysaccharides, such as cellulose (B213188) in plants, UDP-glucose is also the direct precursor. oup.com Plant cell walls are complex structures composed of various polysaccharides, and their synthesis relies on a suite of nucleotide sugars, including UDP-glucuronic acid, UDP-galactose, and UDP-xylose, many of which are derived from UDP-glucose. d-nb.info

In fungi, the synthesis of β-glucans, a major component of their cell walls, also utilizes UDP-glucose. nih.govfrontiersin.org The diversity of nucleotide sugar precursors underscores the specialization of metabolic pathways to meet the specific structural and storage needs of different organisms.

Comparative Use of Nucleotide Sugar Precursors in Glucan Synthesis
Nucleotide SugarPolysaccharide SynthesizedOrganism Group
ADP-GlucoseStarchPlants, Algae. nih.gov
ADP-GlucoseGlycogenBacteria, Archaea. nih.gov
UDP-GlucoseGlycogenMammals, Fungi, Eukaryotic microorganisms. embopress.orglibretexts.org
UDP-GlucoseCellulosePlants. oup.com
UDP-Glucoseβ-GlucansFungi. nih.govfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23N5Na2O15P2 B12393728 ADP-Glucose (disodium)

Properties

Molecular Formula

C16H23N5Na2O15P2

Molecular Weight

633.3 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16+;;/m1../s1

InChI Key

GZBIVALVIPYODS-LNXGRUPOSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+]

Origin of Product

United States

Adp Glucose Pyrophosphorylase Adp Glc Ppase : the Primary Regulatory Enzyme

Enzymatic Reaction and Core Catalytic Mechanism

ADP-Glc PPase catalyzes the synthesis of ADP-glucose and inorganic pyrophosphate (PPi) from glucose-1-phosphate (Glc-1-P) and adenosine (B11128) triphosphate (ATP). frontiersin.orgwikipedia.org The reaction is fundamental for providing the activated glucosyl donor required for the elongation of α-1,4-glucan chains by starch synthases. nih.govfrontiersin.org

The enzymatic reaction catalyzed by ADP-Glc PPase is as follows: ATP + α-D-glucose-1-phosphate ⇌ ADP-glucose + inorganic pyrophosphate nih.gov

The catalytic mechanism follows a sequential ordered bi-bi reaction. researchgate.netnih.gov ATP binds to the enzyme first, followed by the binding of glucose-1-phosphate. researchgate.net The conversion involves a nucleophilic attack by the oxygen on the phosphate (B84403) group of Glc-1-P on the α-phosphate of ATP, leading to the formation of ADP-glucose and the release of pyrophosphate. nih.gov Key amino acid residues are involved in substrate binding; for instance, studies on the E. coli enzyme have identified specific lysine (B10760008) residues crucial for binding ATP and Glc-1-P, and a specific aspartic acid residue as a key catalytic residue. nih.gov In the potato tuber small subunit, residue K198 has been shown to be critical for Glc-1-P binding. nih.govnih.gov After the reaction, pyrophosphate is released first, followed by ADP-glucose. nih.gov

The catalytic activity of ADP-Glc PPase is strictly dependent on the presence of a divalent metal ion, with magnesium (Mg²⁺) being the physiological cofactor. nih.govnih.govnih.gov The true substrate for the enzyme is likely the metal-nucleotide complex (e.g., MgATP²⁻). nih.govresearchgate.netuchile.cl These divalent cations play multiple crucial roles in the catalytic process. They are essential for the proper binding and positioning of the nucleotide substrate (ATP) at the active site. nih.govresearchgate.net Furthermore, the metal ion facilitates the phosphoryl transfer reaction by coordinating with the phosphate groups of ATP, which helps to stabilize the transition state and facilitate the nucleophilic attack by glucose-1-phosphate. researchgate.netnih.gov

In vitro, the reaction catalyzed by ADP-Glc PPase is freely reversible, with an equilibrium constant close to 1. nih.govresearchgate.netresearchgate.net However, in vivo, the reaction is effectively irreversible in the direction of ADP-glucose synthesis. nih.govresearchgate.netnih.govresearchgate.net This physiological irreversibility is driven by two main factors within the cell:

The subsequent, rapid hydrolysis of the product, inorganic pyrophosphate (PPi), into two molecules of inorganic phosphate (Pi) by the enzyme inorganic pyrophosphatase, which is highly active in plastids. nih.govresearchgate.netresearchgate.net

The continuous utilization of the other product, ADP-glucose, by starch synthases for polysaccharide chain elongation. nih.govresearchgate.net

These factors ensure a constant pull towards the synthesis of ADP-glucose, making it the committed step in the starch and glycogen (B147801) synthesis pathways. nih.gov

Structural Biology of ADP-Glc PPase Isoforms

ADP-Glc PPase typically assembles into a tetrameric structure. Two main types of quaternary structures exist:

Homotetramers (α₄): Found in bacteria and cyanobacteria, these enzymes are composed of four identical subunits. nih.govresearchgate.net For example, the enzyme from Agrobacterium tumefaciens is a homotetramer. researchgate.net

Heterotetramers (α₂β₂): Found in green algae and higher plants, these enzymes are more complex, consisting of two pairs of distinct subunits, typically referred to as the small (α) and large (β) subunits. nih.govfrontiersin.orgresearchgate.net This heterotetrameric structure is a result of gene duplication and subsequent functional divergence. nih.govproquest.com

Quaternary Structures of ADP-Glc PPase in Different Organisms
Organism GroupQuaternary StructureSubunit CompositionReference
Bacteria (e.g., E. coli)HomotetramerFour identical subunits (α₄) nih.gov
CyanobacteriaHomotetramerFour identical subunits (α₄) nih.govresearchgate.net
Green AlgaeHeterotetramerTwo small (α) and two large (β) subunits (α₂β₂) frontiersin.orgresearchgate.net
Higher Plants (e.g., potato, maize)HeterotetramerTwo small (α) and two large (β) subunits (α₂β₂) nih.govfrontiersin.orgresearchgate.net

In the heterotetrameric enzymes of plants, the small and large subunits have distinct but synergistic roles. nih.govresearchgate.net While they share sequence homology, suggesting a common evolutionary ancestor, they have undergone subfunctionalization. nih.govresearchgate.net

Small Subunit (SS or α): The small subunit, typically ranging from 50 to 54 kDa, is considered the primary catalytic subunit. nih.govfrontiersin.org It is highly conserved across different plant species, with identity often between 85% and 95%. nih.govnih.gov While a homotetramer of small subunits can be catalytically active, it generally exhibits defective allosteric regulation, requiring significantly higher concentrations of activators and showing increased sensitivity to inhibitors. nih.gov

Large Subunit (LS or β): The large subunit, ranging from 51 to 60 kDa, is generally considered to be the primary regulatory subunit. nih.govfrontiersin.org It is less conserved than the small subunit (around 50-60% identity). nih.govnih.gov The large subunit modulates the allosteric properties of the enzyme, enhancing its sensitivity to activators and decreasing its sensitivity to inhibitors. nih.gov The interaction and communication between the large and small subunits are critical for the proper allosteric response of the heterotetrameric enzyme. nih.govresearchgate.net However, recent studies have indicated that some large subunits, such as APL1 and APL2 in Arabidopsis, also possess catalytic activity, suggesting that the functional distinction is not absolute and that the properties of the enzyme are a product of synergy between both subunit types. nih.govresearchgate.net

Functional Roles of Subunits in Plant Heterotetrameric ADP-Glc PPase
SubunitTypical SizePrimary RoleKey CharacteristicsReference
Small (α)50-54 kDaCatalyticHighly conserved; can form active homotetramers with altered regulation. nih.govfrontiersin.orgnih.gov
Large (β)51-60 kDaRegulatoryLess conserved; modulates allosteric sensitivity to effectors. Some isoforms show catalytic activity. nih.govfrontiersin.orgnih.govnih.gov

Subunit Composition and Functional Specialization

Catalytic Roles of Small (S) Subunits

The small subunit (S or α) of ADP-Glc PPase is primarily recognized for its catalytic function. Site-directed mutagenesis studies have provided significant insights into the specific amino acid residues crucial for substrate binding and catalysis. For instance, in the E. coli ADP-Glc PPase, Lys195 has been identified as essential for the binding of glucose-1-phosphate. Mutations at this position dramatically increase the Michaelis constant (Km) for this substrate. Similarly, Asp142 in the E. coli enzyme is a key catalytic residue, and its mutation leads to a drastic reduction in specific activity. In the potato tuber enzyme, Lys198 of the small subunit is directly involved in binding glucose-1-phosphate. While the small subunit is the primary catalytic component, its optimal function is dependent on its interaction with the large subunit.

Inter-subunit Interactions and Allosteric Communication

The communication between the small and large subunits is fundamental for the allosteric regulation of ADP-Glc PPase. The synergistic interaction between the subunits dictates the enzyme's response to activators and inhibitors. Specific regions in both subunits are critical for their association and for the transmission of the allosteric signal from the regulatory sites to the catalytic sites. For example, in the Agrobacterium tumefaciens enzyme, the interaction between Arg11 and Asp141 at a subunit interface is crucial for relaying the allosteric signal. Mutations that disrupt these interactions can significantly impair the enzyme's activation. This inter-subunit communication allows the enzyme to integrate metabolic signals and adjust its catalytic activity accordingly, ensuring that the rate of ADP-glucose synthesis matches the cell's metabolic needs.

Three-Dimensional Structures and Domain Architecture

The three-dimensional structure of ADP-Glc PPase reveals a complex architecture that is essential for its catalytic and regulatory functions. The enzyme is typically a tetramer, with plant enzymes being heterotetramers (α2β2) and bacterial enzymes often being homotetramers (α4). Each subunit is composed of an N-terminal catalytic domain and a C-terminal β-helix domain. The catalytic domain features a Rossmann-like fold, which is a common structural motif for nucleotide-binding. The potato tuber ADP-Glc PPase homotetramer exhibits approximate 222 symmetry and has dimensions of about 80 x 90 x 110 Å. The subunits interact extensively, with a significant interface between the catalytic domain of one subunit and the C-terminal domain of an adjacent subunit. This intricate arrangement of domains and subunits provides the structural basis for the enzyme's allosteric regulation and catalytic mechanism.

Mapping of Substrate, Activator, and Inhibitor Binding Sites

The binding sites for substrates, activators, and inhibitors on ADP-Glc PPase have been extensively studied through a combination of chemical modification, site-directed mutagenesis, and structural biology. In the E. coli enzyme, Lys39 is important for the binding of the activator fructose (B13574) 1,6-bisphosphate, while Lys195 is crucial for glucose-1-phosphate binding. In the potato tuber small subunit, Lys198 is involved in glucose-1-phosphate binding.

The allosteric sites, where activators and inhibitors bind, are distinct from the catalytic site. In many bacterial and plant enzymes, these sites are located at the interface between subunits. For the Agrobacterium tumefaciens ADP-Glc PPase, a pyruvate-binding activator site has been identified between the C-terminal domains of two subunits. In the potato tuber enzyme, several conserved arginine residues, such as Arg41 and Arg53, are involved in the binding of the inhibitor phosphate and the activator 3-phosphoglycerate (B1209933). The binding of these allosteric effectors induces conformational changes that are transmitted to the active site, thereby modulating the enzyme's activity.

Enzyme Source Residue Ligand Role
E. coliLys39Fructose 1,6-bisphosphateActivator Binding
E. coliLys195Glucose-1-PhosphateSubstrate Binding
E. coliAsp142-Catalysis
Potato Tuber (Small Subunit)Lys198Glucose-1-PhosphateSubstrate Binding
Anabaena sp.Arg294OrthophosphateInhibitor Binding
Agrobacterium tumefaciensArg11/Asp141-Allosteric Signal Transmission

Allosteric Regulation of ADP-Glc PPase Activity

The activity of ADP-Glc PPase is exquisitely controlled by allosteric regulation, which allows the enzyme to respond to the metabolic status of the cell. This regulation ensures that the synthesis of storage polysaccharides like starch and glycogen occurs when carbon and energy are abundant. The allosteric regulators are typically key metabolites that act as signals of the cell's energy and carbon levels.

Identification and Characterization of Allosteric Modulators

A variety of allosteric modulators of ADP-Glc PPase have been identified and characterized across different organisms. In general, intermediates of the primary carbon assimilation pathway act as activators, while indicators of low energy status serve as inhibitors.

In many heterotrophic bacteria, metabolites of the glycolytic pathway, such as fructose 1,6-bisphosphate and pyruvate (B1213749), are potent activators, while AMP, ADP, and inorganic phosphate (Pi) are inhibitors. For oxygenic photosynthetic organisms, including cyanobacteria and higher plants, 3-phosphoglycerate (3-PGA), an early product of carbon fixation, is the primary activator, and Pi is the main inhibitor. The sensitivity of the enzyme to these modulators can vary significantly between different species and even between different tissues within the same organism, reflecting adaptations to specific metabolic contexts.

Organism Type Primary Activators Primary Inhibitors
Heterotrophic BacteriaFructose 1,6-bisphosphate, Fructose 6-phosphate, PyruvateAMP, ADP, Inorganic Phosphate (Pi)
Oxygenic Photosynthetic Organisms (Plants, Cyanobacteria)3-Phosphoglycerate (3-PGA)Inorganic Phosphate (Pi)
Wheat Endosperm3-PGA, Fructose 6-phosphate (in the presence of inhibitors)Inorganic Phosphate (Pi), ADP, Fructose 1,6-bisphosphate
Physiological Activators (e.g., 3-Phosphoglycerate, Fructose-1,6-bisphosphate, Fructose-6-Phosphate (B1210287), Pyruvate, Glucose-6-Phosphate)

The allosteric activators of ADP-Glc PPase are typically key intermediates of the primary carbon assimilation pathway of the specific organism, signaling a state of high carbon and energy content. nih.gov The specific activators vary significantly, reflecting the diverse metabolic strategies employed by different organisms. luc.edu

3-Phosphoglycerate (3-PGA): This is the principal allosteric activator for ADP-Glc PPases in oxygenic photosynthetic organisms, including cyanobacteria, green algae, and higher plants. frontiersin.orgnih.gov In these organisms, 3-PGA is the first stable product of CO2 fixation in the Calvin cycle, making it a direct indicator of photosynthetic activity. nih.gov The enzyme's activity is often modulated by the physiological ratio of 3-PGA to its primary inhibitor, inorganic orthophosphate (Pi). nih.gov

Fructose-1,6-bisphosphate (FBP): FBP is a major activator for the enzyme in many heterotrophic bacteria that utilize the Embden-Meyerhof pathway for glycolysis, with the ADP-Glc PPase from Escherichia coli being a paradigmatic example. nih.govnih.govnih.gov

Fructose-6-Phosphate (F6P): This glycolytic intermediate activates the enzyme in various bacteria. For instance, it is a key activator for ADP-Glc PPase from Agrobacterium tumefaciens, which primarily uses the Entner-Doudoroff pathway. nih.govnih.govresearchgate.net

Pyruvate: Pyruvate is another distinctive activator for bacteria that utilize the Entner-Doudoroff pathway, such as A. tumefaciens. nih.govresearchgate.net

Glucose-6-Phosphate (Glc-6P): ADP-Glc PPase from Actinobacteria shows allosteric activation by Glc-6P, which is consistent with the hexose-phosphate being a central starting point for various metabolic pathways in these bacteria. nih.gov

Physiological Inhibitors (e.g., Inorganic Orthophosphate, Adenosine Monophosphate, NADPH)

Inhibitors of ADP-Glc PPase are typically molecules that signal low energy or carbon status within the cell. nih.gov

Inorganic Orthophosphate (Pi): Pi is the main physiological inhibitor for ADP-Glc PPases from photosynthetic organisms. frontiersin.orgnih.gov It competes with the activator 3-PGA, and a high Pi level, which occurs under low light conditions when photophosphorylation is limited, signals low energy availability and thus inhibits starch synthesis. nih.govuniv-lyon1.fr

Adenosine Monophosphate (AMP): AMP is a potent inhibitor for the enzyme in many bacteria, including E. coli. nih.govnih.gov As a signal of low energy charge, AMP effectively halts the energetically expensive process of glycogen synthesis. nih.govfrontiersin.org

NADPH: While less common as a primary inhibitor, NADPH has been identified as the main inhibitor for a specific mutant (Arg294Ala) of the ADP-Glc PPase from the cyanobacterium Anabaena sp. PCC 7120. nih.govresearchgate.net In this mutant, the specificity was reversed from Pi to NADPH, suggesting that the structure around this residue plays a role in determining inhibitor selectivity. nih.govresearchgate.net

Molecular Mechanisms of Allosteric Control and Signal Transduction

The allosteric regulation of ADP-Glc PPase involves intricate molecular mechanisms that translate the binding of effector molecules at regulatory sites into changes in catalytic activity. This signal transduction relies on conformational changes that propagate through the enzyme's structure. luc.edu

Conformational Changes Induced by Ligand Binding

The binding of allosteric activators or inhibitors to regulatory sites, which are distinct from the catalytic active sites, induces significant conformational changes in the enzyme's quaternary structure. nih.govnih.gov X-ray crystallography studies of the E. coli enzyme (EcAGPase) have provided insights into these structural shifts. The binding of the activator FBP or the inhibitor AMP to the allosteric clefts triggers a cascade of movements. nih.govnih.gov For example, the crystal structure of a specific mutant (EcAGPase-R130A) revealed dramatic conformational changes in structural elements that are involved in transmitting the allosteric signal. nih.govnih.gov These ligand-induced changes alter the geometry of the active site, thereby modulating substrate affinity and/or the maximal reaction velocity (Vmax).

"Sensory Motifs" and Regulatory Loop Involvement

Research on the E. coli ADP-Glc PPase has identified specific structural elements that are crucial for communicating the allosteric signal. nih.gov A key region, termed the "sensory motif," connects each allosteric site with the active site within the same protomer. nih.gov This motif is a complex structural element that includes the nucleotide-binding loop. nih.gov Flanking the ATP-binding site are two regulatory loops, designated RL1 and RL2. nih.govnih.gov The "sensory motif" and these two loops play a significant role in the intra- and inter-protomer cross-talk that regulates the enzyme's catalytic activity in response to the binding of positive (activator) and negative (inhibitor) energy reporters. nih.govnih.gov Furthermore, the N-terminal region of the enzyme is thought to function as an "allosteric switch," where modifications can favor a more activated conformational state. nih.gov

Organism-Specific and Tissue-Specific Allosteric Regulation Patterns

The allosteric regulation of ADP-Glc PPase is highly adapted to the specific metabolic context of the organism and, in higher plants, the specific tissue. nih.govconicet.gov.ar This specificity is primarily determined by the suite of activators and inhibitors the enzyme responds to. Based on these regulatory profiles, ADP-Glc PPases have been categorized into at least nine distinct classes. nih.govresearchgate.net

In bacteria, the enzyme is typically a homotetramer (α4), and its regulation reflects the central carbon metabolism. nih.gov For example, the E. coli enzyme is activated by FBP (from glycolysis), while the A. tumefaciens enzyme is activated by pyruvate and F6P (from the Entner-Doudoroff pathway). nih.govnih.gov

In higher plants, the enzyme is a heterotetramer composed of two small (catalytic) and two large (regulatory) subunits (S2L2). frontiersin.orgnih.gov This more complex structure allows for greater regulatory diversity. The large subunit, in particular, is crucial for conferring tissue-specific allosteric properties and modulating the enzyme's sensitivity to effectors. frontiersin.orgnih.gov

Leaf Tissue: The enzyme is typically activated by 3-PGA and inhibited by Pi, directly linking starch synthesis to photosynthetic activity. nih.gov

Tuber (e.g., Potato): The potato tuber enzyme is also regulated by the 3-PGA/Pi ratio, similar to leaf enzymes. nih.govnih.gov

Cereal Endosperm (e.g., Wheat, Rice): Enzymes in these storage tissues often exhibit distinct regulatory properties, such as a lower sensitivity to 3-PGA activation, which is adapted to a non-photosynthetic environment where carbon is imported as sucrose. frontiersin.orgnih.govoup.com

Table 1: Organism-Specific Allosteric Regulation of ADP-Glc PPase
Organism/TissuePrimary Metabolic PathwayPrimary Activator(s)Primary Inhibitor(s)
Escherichia coli (Bacteria)Glycolysis (Embden-Meyerhof)Fructose-1,6-bisphosphateAMP
Agrobacterium tumefaciens (Bacteria)Entner-DoudoroffPyruvate, Fructose-6-PhosphateAMP, ADP, Pi
Cyanobacteria & Plant LeavesPhotosynthesis (Calvin Cycle)3-PhosphoglycerateInorganic Orthophosphate (Pi)
ActinobacteriaVariedGlucose-6-PhosphateNot specified
Wheat EndospermSucrose import/Starch storage3-PGA, Fructose-6-Phosphate (as de-inhibitors)Pi, ADP, Fructose-1,6-bisphosphate

Synergistic and Antagonistic Interactions between Allosteric Effectors

The activity of ADP-Glc PPase is finely tuned by the interplay between its various allosteric effectors. These interactions can be antagonistic, where an inhibitor counteracts the effect of an activator, or synergistic, where multiple activators work together to enhance enzyme activity.

Antagonistic Interactions: The most well-characterized antagonistic relationship is between 3-PGA and Pi in photosynthetic organisms. nih.gov Pi acts as an inhibitor, and its effect can be reversed by the activator, 3-PGA. nih.gov This allows the enzyme to respond sensitively to the 3-PGA/Pi ratio, a key indicator of metabolic status in chloroplasts. nih.gov Similarly, in the E. coli enzyme, the concentration of the activator FBP modulates the enzyme's sensitivity to inhibition by AMP. nih.gov In wheat endosperm, the inhibition by Pi, ADP, and FBP can be effectively reversed by the presence of 3-PGA and F6P. nih.gov

Synergistic Interactions: A clear example of synergy is observed in the ADP-Glc PPase from A. tumefaciens. This enzyme is activated by both pyruvate and F6P. Studies have shown that there is a synergistic binding of these two activators to distinct sites on the enzyme. researchgate.net This dual activation allows the enzyme to integrate signals from different points in the cell's central metabolism, leading to a more robust activation than either effector could achieve alone. researchgate.net

Post-Translational Regulation of ADP-Glc PPase

Post-translational modifications (PTMs) provide a rapid and efficient means of modulating enzyme activity in response to environmental and developmental cues. For ADP-Glc PPase, several key PTMs have been identified that play a significant role in its regulation.

Phosphorylation, the addition of a phosphate group to a protein, and its removal by dephosphorylation, is a widespread mechanism for regulating enzyme activity. wikipedia.orgyoutube.comwikipedia.org In the context of ADP-Glc PPase, phosphorylation has been observed in wheat seeds, where the extent of phosphorylation increases during seed development, correlating with enhanced enzyme activity and starch accumulation. frontiersin.orgresearchgate.net This modification is catalyzed by protein kinases and reversed by phosphatases.

Research on wheat endosperm ADP-Glc PPase has shown that the large subunit (L-subunit) is the primary target for phosphorylation. frontiersin.orgnih.gov In vitro studies have demonstrated that Ca2+-dependent protein kinases can phosphorylate the recombinant wheat enzyme. frontiersin.orgresearchgate.net This suggests a concerted regulation by both metabolites and phosphorylation, which likely stabilizes the enzyme's activity to support long-term starch storage for germination. frontiersin.org Interestingly, this post-translational modification appears to be specific to grasses, as it was not observed in the oleaginous plant Ricinus communis. frontiersin.orgresearchgate.net

Redox regulation is another crucial layer of control for ADP-Glc PPase activity, particularly in photosynthetic tissues. This mechanism involves the reversible formation and cleavage of disulfide bonds on the enzyme, mediated by the thioredoxin system. In the light, the photosynthetic electron transport chain reduces thioredoxins, which in turn can reduce and activate target enzymes like ADP-Glc PPase. researchgate.net

Specifically, the potato tuber ADP-Glc PPase is activated by the reduction of an intermolecular disulfide bridge between the two small subunits (S-subunits). nih.govnih.gov This conversion from a dimer to a monomeric form of the S-subunit is associated with an increase in enzyme activity. nih.gov Both thioredoxin-f and thioredoxin-m have been shown to mediate this reductive activation in vitro. researchgate.net Light and high sugar levels promote the monomerization and activation of the enzyme, thereby linking starch synthesis to photosynthetic activity and carbohydrate status. nih.govnih.gov The plastid-localized NADP-thioredoxin reductase C (NTRC) has been identified as a key player in this redox regulation, directly activating AGPase in response to light and sucrose. nih.govoup.comresearchgate.net

Beyond phosphorylation and redox regulation, other covalent modifications can influence the kinetic properties of ADP-Glc PPase. While less extensively studied, these modifications can alter the enzyme's affinity for its substrates and allosteric regulators. For instance, mutagenesis studies have been employed to introduce specific changes in the enzyme's structure to probe the effects on its function. nih.gov

The allosteric regulation of ADP-Glc PPase is a critical aspect of its function. The enzyme is typically activated by 3-phosphoglycerate (3-PGA), an indicator of high photosynthetic activity, and inhibited by inorganic phosphate (Pi), which signals low energy status. oup.com Covalent modifications can modulate the sensitivity of the enzyme to these allosteric effectors. For example, redox activation of the enzyme has been shown to greatly increase its sensitivity to 3-PGA and Pi. oup.com This interplay between covalent modification and allosteric regulation allows for a highly integrated control of starch biosynthesis.

Genetic and Molecular Basis of ADP-Glc PPase

The structure and function of ADP-Glc PPase are encoded by a family of genes that have been identified and characterized in various plant species. Understanding the genetic basis of this enzyme is crucial for efforts to manipulate starch content in crops.

In bacteria, ADP-Glc PPase is typically a homotetramer encoded by a single gene, such as glgC in E. coli. nih.govnih.gov In contrast, plant ADP-Glc PPases are heterotetramers composed of two small subunits (SSUs) and two large subunits (LSUs), which are encoded by separate genes. nih.govfrontiersin.orgnih.gov

Several key genes encoding these subunits have been identified and cloned from various plant species. For example, in maize, the Shrunken-2 (Sh2) and Brittle-2 (Bt2) genes encode the large and small subunits, respectively. In rice, six genes for ADP-Glc PPase subunits have been identified: two for the small subunit (OsAPS1, OsAPS2) and four for the large subunit (OsAPL1, OsAPL2, OsAPL3, OsAPL4). oup.com The genes encoding the large subunits are often designated with "AGPL".

Sequence analysis of these genes has revealed conserved domains and residues that are important for catalytic activity and allosteric regulation. The small subunit is generally considered the catalytic subunit, while the large subunit plays a more regulatory role, although both are required for optimal function. nih.govnih.gov

Key Genes Encoding ADP-Glucose Pyrophosphorylase Subunits
Gene NameOrganismSubunit EncodedReference
glgCEscherichia coliHomotetramer nih.govnih.gov
Shrunken-2 (Sh2)Maize (Zea mays)Large Subunit
Brittle-2 (Bt2)Maize (Zea mays)Small Subunit
AGPLGeneral Plant DesignationLarge Subunit
OsAPS1, OsAPS2Rice (Oryza sativa)Small Subunits oup.com
OsAPL1, OsAPL2, OsAPL3, OsAPL4Rice (Oryza sativa)Large Subunits oup.com

The functional significance of ADP-Glc PPase genes has been extensively studied through the characterization of mutants and allelic variants. Mutations in the genes encoding either the large or small subunits can have profound effects on starch synthesis and, consequently, on plant phenotype.

For instance, mutations in the Sh2 or Bt2 genes in maize lead to a shrunken kernel phenotype due to reduced starch content. The expression of a mutant bacterial ADP-Glc PPase (glgC-16) with altered allosteric properties in potato and maize has been shown to increase starch synthesis and seed weight, respectively. nih.gov This highlights the potential for improving crop yield by modifying the regulatory properties of this enzyme.

Studies on allelic variations have also provided insights into the structure-function relationships of ADP-Glc PPase. For example, specific amino acid changes in the large subunit of wheat ADP-Glc PPase have been associated with variations in kernel weight. nih.gov The creation of mosaic enzymes, combining fragments from different species like potato and maize, has allowed researchers to map regions within both subunits that are critical for allosteric regulation. nih.gov These studies have conclusively shown that both the large and small subunits are intimately involved in the allosteric control of the enzyme. nih.gov

Functional Effects of ADP-Glc PPase Mutants and Allelic Variants
Gene/VariantOrganismEffectReference
Sh2/Bt2 mutantsMaize (Zea mays)Reduced starch content, shrunken kernel phenotype
glgC-16 expressionPotato, MaizeIncreased starch synthesis and seed weight nih.gov
TaAGP-L-1B haplotypesWheat (Triticum aestivum)Associated with thousand kernel weight nih.gov
Potato/Maize mosaic enzymesIn vitro expressionIdentified regions important for allosteric regulation nih.gov

Transcriptional and Translational Regulation of Enzyme Expression

The expression of the genes encoding the subunits of ADP-Glc PPase is a key determinant of a plant's capacity for starch synthesis and is tightly controlled at both the transcriptional and translational levels.

Transcriptional Regulation:

In potato tubers, for instance, the expression of the genes for the large and small subunits of ADP-Glc PPase is primarily under transcriptional control during their development. Research on wheat has suggested the involvement of E2F transcription factors in regulating the expression of the large subunit gene, with certain haplotypes of the promoter region leading to higher gene expression and being associated with increased kernel weight nih.gov. This indicates that genetic variation in the regulatory regions of ADP-Glc PPase genes has been a target of selection during crop domestication and breeding nih.gov.

The table below summarizes the differential expression of ADP-Glc PPase large subunit gene haplotypes in wheat and their associated effects.

HaplotypePromoter Activity (GUS Expression)Association with Thousand Kernel Weight (TKW)
TaAGP-L-1B-Hap-IHighHigher TKW
TaAGP-L-1B-Hap-IILowLower TKW
TaAGP-L-1B-Hap-IIIIntermediateIntermediate TKW
TaAGP-L-1B-Hap-IVIntermediateIntermediate TKW

Translational Regulation:

Evidence for the translational regulation of ADP-Glc PPase expression is less direct but nonetheless significant. In potato leaves, a post-transcriptional mechanism appears to coordinate the levels of the large and small subunit proteins. Despite the observation that the mRNA for the small subunit is present in several-fold excess compared to the mRNA for the large subunit, the two polypeptides accumulate to nearly equimolar amounts. This suggests a control mechanism that may operate at the level of translation to ensure the correct stoichiometry of the subunits for the assembly of the functional heterotetrameric enzyme. The precise molecular mechanisms governing this translational control are an area of ongoing research.

Multiplicity of Isoforms and Subcellular Compartmentalization (e.g., Plastidial vs. Cytosolic)

The complexity of ADP-Glc PPase regulation is further enhanced by the existence of multiple enzyme isoforms that are localized to different subcellular compartments, primarily the plastids and the cytosol.

Multiplicity of Isoforms:

Plant ADP-Glc PPase is typically a heterotetramer composed of two small (catalytic) and two large (regulatory) subunits. Most plant species possess multiple genes encoding for each of these subunit types, giving rise to a variety of possible heterotetrameric combinations. This isoform diversity allows for fine-tuning of the enzyme's kinetic and regulatory properties in different tissues and under varying metabolic conditions.

For example, in Arabidopsis thaliana, there are two genes for the small subunit and four for the large subunit. The different large subunit isoforms, when combined with a small subunit, confer distinct kinetic and regulatory characteristics to the enzyme nih.gov. This enables the formation of ADP-Glc PPase isoforms with tailored sensitivities to allosteric regulators like 3-phosphoglycerate and inorganic phosphate, catering to the specific metabolic needs of different tissues nih.gov. Similarly, rice possesses a family of genes encoding at least two small and four large subunits, leading to a complex array of potential enzyme isoforms elsevierpure.com.

Subcellular Compartmentalization:

A key feature of ADP-Glc PPase in many plants, particularly in the endosperm of graminaceous species (grasses), is its dual localization in both plastids (amyloplasts) and the cytosol. While in most plant tissues, starch synthesis is confined to the plastids where a plastidial isoform of ADP-Glc PPase provides the necessary ADP-glucose, the endosperm of cereals like maize, wheat, and barley exhibits a predominant cytosolic form of the enzyme nih.govnih.govoup.comnih.govoup.comresearchgate.net.

In maize endosperm, it is estimated that over 95% of the total ADP-Glc PPase activity is located in the cytosol oup.comoup.com. Similarly, in wheat endosperm, the cytosolic form accounts for the majority of the enzyme's activity nih.govresearchgate.net. This cytosolic ADP-glucose is then transported into the amyloplasts for starch synthesis.

The presence of distinct plastidial and cytosolic isoforms is the result of different genes encoding subunits that are targeted to either the plastid or the cytosol. In rice, for example, specific small and large subunit isoforms have been identified and their subcellular destinations determined. The table below illustrates the localization of various rice ADP-Glc PPase subunit isoforms elsevierpure.com.

Rice IsoformSubunit TypeSubcellular LocalizationTissue Predominance
OsAGPS1SmallPlastid-
OsAGPS2aSmallPlastidLeaf
OsAGPS2bSmallCytosolEndosperm
OsAGPL1LargePlastid-
OsAGPL2LargeCytosolEndosperm
OsAGPL3LargePlastid-
OsAGPL4LargePlastid-

This subcellular partitioning of ADP-glucose synthesis has significant functional implications. The cytosolic pathway is considered crucial for the high rates of starch accumulation in the developing endosperm of cereals. The evolution of this dual localization is thought to have been a key factor in the successful use of these species as major grain crops. In contrast, other starch-storing organs, such as potato tubers and pea embryos, appear to rely exclusively on a plastidial ADP-Glc PPase nih.gov.

Physiological and Metabolic Roles of Adp Glucose in Non Human Organisms

Role in Plant Starch Accumulation

In the kingdom Plantae, starch represents the major long-term storage form of carbon and energy, accumulated in various tissues and organs. The synthesis of this polysaccharide is intricately linked to the availability of ADP-glucose, which is produced from glucose-1-phosphate and ATP in a reaction catalyzed by the enzyme ADP-glucose pyrophosphorylase (AGPase). frontiersin.orgmdpi.com This enzymatic step is widely recognized as a rate-limiting and key regulatory point in the starch biosynthetic pathway. frontiersin.orgscitechnol.com

Contribution to Crop Yield and Quality Traits

The accumulation of starch is a direct determinant of yield and quality in many staple crops. Consequently, the enzymatic machinery responsible for ADP-glucose synthesis has been a significant target for genetic modification to enhance agricultural productivity. nih.gov Studies have demonstrated a direct correlation between the activity of AGPase and the amount of starch accumulated, which in turn influences crop yield. conicet.gov.arfrontiersin.org

Starch Biosynthesis in Diverse Plant Tissues

ADP-glucose is the universal precursor for starch synthesis across various plant tissues, although the specific cellular location of its synthesis can differ. frontiersin.org

Seed Endosperm: In the endosperm of cereal grains like wheat, maize, and rice, a significant portion of AGPase activity is found in the cytosol. plos.orgcambridge.org This leads to the cytosolic production of ADP-glucose, which is then imported into the amyloplasts for starch synthesis. plos.orgcambridge.org Mutants lacking cytosolic AGPase activity exhibit reduced starch deposition. plos.org

Pollen Grains: In rice pollen, starch synthesis appears to rely primarily on the plastidial production of ADP-glucose, similar to the process in leaves. researchgate.net Glucose-6-phosphate is imported into the amyloplast, converted to glucose-1-phosphate, and then to ADP-glucose within the organelle. researchgate.net

Photosynthetic Leaves: In photosynthetically active leaves, the Calvin-Benson cycle produces photoassimilates that are stored as transitory starch. researchgate.net This process is dependent on the synthesis of ADP-glucose within the chloroplasts. researchgate.net

Storage Roots: In storage roots and other non-graminaceous starch-storing organs, AGPase activity is predominantly located within the plastids. nih.gov

Integration with Photosynthesis and Carbon Partitioning

The activity of AGPase is allosterically regulated by the ratio of 3-phosphoglycerate (B1209933) (3-PGA), an activator, to inorganic phosphate (B84403) (Pi), an inhibitor. frontiersin.orgpnas.org During active photosynthesis, an increase in the 3-PGA/Pi ratio signals an abundance of fixed carbon, leading to the activation of AGPase and subsequent starch synthesis. nih.gov This provides a mechanism to buffer the supply of carbohydrates and recycle phosphate within the chloroplast. nih.gov Furthermore, AGPase is subject to post-translational redox modification, allowing for direct activation by light and sugars, further linking starch synthesis to the availability of carbon. oup.comnih.gov

Cytosolic vs. Plastidial ADP-Glucose Production for Starch Synthesis

A key distinction in starch biosynthesis among different plant tissues is the subcellular location of ADP-glucose production.

Plastidial Synthesis: In most non-cereal plant tissues, including leaves and tubers, AGPase is exclusively located within the plastids (chloroplasts and amyloplasts). nih.gov In this pathway, glucose-6-phosphate and ATP are imported into the plastid to serve as substrates for ADP-glucose synthesis. nih.gov

Cytosolic Synthesis: In the endosperm of graminaceous cereals like maize, wheat, and barley, a significant proportion (up to 95%) of the total AGPase activity is found in the cytosol. plos.orgcambridge.org This leads to the synthesis of ADP-glucose in the cytosol, which is then transported into the amyloplasts. cambridge.org There is also evidence suggesting that a substantial portion of the ADP-glucose used for starch biosynthesis in source leaves may also be synthesized in the cytosol. pnas.orgunavarra.esresearchgate.net

The rationale for this dual localization is not fully understood, but it is thought that cytosolic ADP-glucose synthesis in cereal endosperms may be energetically advantageous under certain conditions. cambridge.org

Transport Mechanisms of ADP-Glucose Across Amyloplast and Chloroplast Envelopes

The transport of ADP-glucose across the plastid envelope is a critical step, particularly in tissues where it is synthesized in the cytosol.

Amyloplasts: In cereal endosperms, a specific transporter, known as Brittle-1 (BT1) in maize and its homologs in other cereals, facilitates the import of cytosolic ADP-glucose into the amyloplasts. publish.csiro.aufrontiersin.org This transporter is located on the inner envelope membrane of the amyloplast and is believed to function in an antiport mechanism, exchanging ADP-glucose for adenylates, likely ADP, which is a byproduct of the starch synthase reaction inside the amyloplast. publish.csiro.auoup.com Mutants lacking a functional BT1 protein have reduced starch content and accumulate ADP-glucose in the cytosol. publish.csiro.au

Chloroplasts: Evidence also points to the existence of an adenylate translocator in the chloroplast envelope that can transport ADP-glucose. nih.govuba.ar Studies have shown that isolated chloroplasts can import externally supplied ADP-glucose, which is then utilized for starch synthesis. nih.govuba.ar This transport is inhibited by carboxyatractyloside, a known inhibitor of mitochondrial adenylate translocators. nih.govuba.ar This suggests a potential pathway for the import of cytosolic ADP-glucose into chloroplasts, complementing the plastidial synthesis pathway.

Role in Bacterial Glycogen (B147801) Metabolism

In the bacterial domain, glycogen serves as the primary storage carbohydrate, providing a reserve of carbon and energy for survival during periods of nutrient limitation. asm.orgnih.gov The synthesis of bacterial glycogen is analogous to starch synthesis in plants, with ADP-glucose acting as the essential glucosyl donor. nih.govmdpi.com

The synthesis of ADP-glucose from glucose-1-phosphate and ATP is catalyzed by bacterial ADP-glucose pyrophosphorylase (AGPase) and is the main regulatory step in the glycogen biosynthetic pathway. nih.govresearchgate.net The activity of bacterial AGPase is allosterically regulated by intermediates of the central carbon metabolism, ensuring that glycogen synthesis is coupled to the metabolic state of the cell. nih.govbiorxiv.org For example, in Escherichia coli, AGPase is activated by fructose-1,6-bisphosphate, a key glycolytic intermediate, and inhibited by AMP. mdpi.com This regulatory mechanism allows for the accumulation of glycogen when there is an excess of carbon and energy. mdpi.com

Genetic and biochemical studies of bacterial mutants with altered AGPase have confirmed the enzyme's central role in controlling glycogen accumulation. nih.gov The understanding of bacterial glycogen metabolism and the role of ADP-glucose has been foundational for studying the more complex processes in plants. pnas.org

Table of Research Findings on ADP-Glucose and Starch/Glycogen Synthesis

Organism/TissueKey FindingEnzyme/TransporterReference
Wheat and RiceIncreased expression of a deregulated maize AGPase large subunit in endosperm increased seed weight and plant biomass.ADP-glucose pyrophosphorylase (AGPase) scitechnol.com
PotatoExpression of an allosterically insensitive bacterial AGPase increased tuber starch content by 25-60%.ADP-glucose pyrophosphorylase (AGPase) pnas.org
Cereal Endosperms (Maize, Wheat, Barley)A significant portion of AGPase activity is cytosolic, with ADP-glucose transported into amyloplasts.Cytosolic AGPase, Brittle-1 (BT1) transporter plos.orgcambridge.orgpublish.csiro.au
Rice PollenStarch synthesis relies on plastidial ADP-glucose production.Plastidial AGPase researchgate.net
Photosynthetic LeavesAGPase is activated by light and sugars via post-translational redox modification.ADP-glucose pyrophosphorylase (AGPase) oup.comnih.gov
Escherichia coliAGPase is allosterically activated by fructose-1,6-bisphosphate and inhibited by AMP, linking glycogen synthesis to carbon excess.ADP-glucose pyrophosphorylase (AGPase) mdpi.com

Strategies for Carbon and Energy Storage in Prokaryotes

Prokaryotes have evolved efficient strategies to store carbon and energy to survive periods of nutrient limitation. nih.gov The accumulation of α-1,4-polyglucans, such as glycogen, is a primary mechanism for this storage. nih.govresearchgate.net The synthesis of these polysaccharides utilizes ADP-glucose as the precursor for elongating the α-1,4-glucosidic chain. nih.gov

The key enzyme in this process is ADP-glucose pyrophosphorylase (ADP-Glc PPase), which catalyzes the synthesis of ADP-glucose from glucose-1-phosphate (Glc-1P) and ATP. nih.govasm.org This reaction is the main regulatory step in glycogen biosynthesis. nih.govresearchgate.net The resulting ADP-glucose is then used by glycogen synthase to add glucose units to a growing glycogen chain. nih.govcambridge.org A branching enzyme subsequently introduces α-1,6-glucosidic linkages to create the characteristic branched structure of glycogen. nih.govbiorxiv.org

The advantage of storing energy as glycogen is that these large polysaccharides have minimal impact on the cell's internal osmotic pressure. nih.gov Many prokaryotes synthesize glycogen when an energy source is abundant, but other essential elements, like nitrogen, are limited. cambridge.org

Adaptations to Nutrient Deprivation and Environmental Fluctuations

The ability to synthesize and utilize storage compounds like glycogen is crucial for prokaryotic adaptation to fluctuating environmental conditions and nutrient deprivation. nih.gov During periods of starvation, the stored glycogen can be broken down to provide a source of carbon and energy, sustaining the cell until conditions improve. nih.gov

In cyanobacteria, for instance, glycogen plays an essential role in coping with environmental stresses such as diurnal cycles, high light intensity, and nutrient-limited environments, particularly nitrogen deprivation. nih.gov The accumulation of glycogen allows these photosynthetic organisms to have a source of carbon and energy during the night or when nitrogen is scarce. nih.gov In some bacteria, such as Bacillus subtilis and Streptomyces coelicolor, glycogen synthesis is linked to sporulation, providing the necessary resources for this differentiation process. nih.gov

The regulation of ADP-glucose synthesis is tightly controlled to match the cell's metabolic state. When energy and carbon are plentiful, the synthesis of ADP-glucose and subsequently glycogen is activated. Conversely, under starvation conditions where energy is needed, glycogen degradation is favored. nih.gov

Metabolic Flux Control and Integration with Central Carbon Pathways (e.g., Glycolysis, TCA Cycle)

The synthesis of ADP-glucose is intricately integrated with the central carbon metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. This integration ensures that the flow of carbon (metabolic flux) is directed towards storage or energy production based on the cell's needs. nih.gov

The allosteric regulation of ADP-Glc PPase is a key mechanism for this control. nih.govresearchgate.net The enzyme is typically activated by intermediates of the major carbon assimilation pathway in the organism and inhibited by indicators of low energy status. nih.gov For example, in Escherichia coli, ADP-Glc PPase is activated by fructose-1,6-bisphosphate, a key glycolytic intermediate, and inhibited by AMP, a signal of low energy. biorxiv.orgnih.gov This ensures that glycogen synthesis proceeds only when there is an excess of carbon and energy. researchgate.net

In chemolithoautotrophic bacteria like Nitrosomonas europaea, which fixes CO2, the ADP-Glc PPase is activated by metabolites such as pyruvate (B1213749), oxaloacetate, and phosphoenolpyruvate, and inhibited by AMP. asm.org This regulatory pattern reflects the specific metabolic routes operating in these organisms. asm.org The study of these regulatory mechanisms provides insights into how metabolic flux is partitioned between energy generation, biosynthesis of essential molecules, and storage. nih.govplos.org

Linkages to Microbial Physiology and Stress Responses

ADP-glucose metabolism is closely linked to various aspects of microbial physiology and stress responses. nih.gov The accumulation of glycogen, initiated by ADP-glucose synthesis, is not only for carbon and energy storage but also plays a role in surviving adverse conditions. frontiersin.org

For example, in the cyanobacterium Synechocystis sp. PCC 6803, the regulation of carbon flux into glycogen is critical for the degradation of phycobilisomes (light-harvesting antennae) and the disassembly of thylakoid layers during the acclimation to high light or nitrogen starvation. frontiersin.org In some pathogenic bacteria, glycogen metabolism has been linked to virulence. asm.org For instance, in Salmonella enteritidis, glycogen accumulation is associated with biofilm formation and virulence. asm.org

The inability to properly manage ADP-glucose levels can have severe consequences. In a mutant strain of Synechocystis lacking glycogen synthases, the accumulation of ADP-glucose becomes lethal. nih.gov This lethal phenotype is due to a drastic decrease in the cell's adenylate energy charge. nih.gov However, viability can be restored by providing an alternative metabolic outlet for the excess ADP-glucose, such as the synthesis of the osmolyte glucosylglycerol in the presence of salt. nih.gov This demonstrates the critical importance of maintaining a balanced metabolic flux of ADP-glucose for cell viability and fitness. nih.gov

Evolutionary Biology of Adp Glucose Synthesis Pathways

Phylogeny and Divergence of ADP-Glc PPase Genes

The quaternary structure of ADP-Glc PPase differs significantly between prokaryotes and higher plants, reflecting a major divergence in their evolutionary paths. In bacteria, the enzyme is typically a homotetramer, assembled from the product of a single gene. pnas.orgnih.gov In contrast, the enzyme in higher plants and green algae is a heterotetramer, composed of two distinct types of subunits, large and small, which are encoded by separate genes. pnas.orgnih.govnih.gov

Phylogenetic analyses indicate that the large and small subunits in plants arose from a gene duplication event. nih.govproquest.com The first duplication in the large subunit gene family is thought to have occurred early in the history of land plants. nih.govresearchgate.net Conversely, the earliest duplication of the small subunit gene appears to have happened after the divergence of monocots and eudicots. nih.govresearchgate.net Subsequent gene duplications have led to a larger number of genes for the large subunit compared to the small subunit. nih.govresearchgate.net

Phylogenetic trees constructed from ADP-Glc PPase sequences from various photosynthetic eukaryotes show a clear separation between the large and small subunits. researchgate.net Within the large subunit group, further divisions often correlate with tissue-specific expression patterns, such as in leaves, stems, roots, and endosperm. pnas.org The small subunit is generally more conserved across different plant species and tissues compared to the more diverse large subunit. umass.edu This higher degree of conservation in the small subunit is thought to be due to the necessity of interacting with various large subunits in different tissues. nih.gov

Table 1: Key Divergence Events in ADP-Glc PPase Evolution

Evolutionary EventOrganismal GroupConsequence
Homotetrameric StructureBacteriaEnzyme composed of four identical subunits from a single gene. pnas.orgnih.gov
Gene DuplicationAncestral PlantsLed to the emergence of distinct large and small subunit genes. nih.govproquest.com
Heterotetrameric StructureHigher Plants & Green AlgaeEnzyme composed of two large and two small subunits. pnas.orgnih.govnih.gov
Large Subunit DuplicationEarly Land PlantsExpansion of the large subunit gene family. nih.govresearchgate.net
Small Subunit DuplicationPost-Monocot/Eudicot SplitLater diversification of the small subunit gene family. nih.govresearchgate.net

Evolutionary Origins of Regulatory Properties and Allosteric Specificity

The allosteric regulation of ADP-Glc PPase has evolved to align with the primary carbon metabolic pathways of the organism. nih.gov In bacteria, activators are often intermediates of glycolysis, such as fructose-1,6-bisphosphate (FBP), fructose-6-phosphate (B1210287) (Fru-6-P), and pyruvate (B1213749), while AMP acts as an inhibitor. pnas.orgnih.gov In contrast, the enzymes in cyanobacteria and higher plants are typically activated by 3-phosphoglycerate (B1209933) (3-PGA), a key product of photosynthesis, and inhibited by inorganic phosphate (B84403) (Pi). umass.edupnas.orgnih.gov This difference in allosteric effectors reflects an adaptation to the central carbon source of the organism.

The evolution from a homotetrameric to a heterotetrameric structure in plants was a pivotal event that led to more complex regulatory properties. conicet.gov.arnih.gov The small subunit is considered to be the primary catalytic component, while the large subunit has adopted a more modulatory role, enhancing the enzyme's sensitivity to allosteric effectors. pnas.orgnih.gov However, both subunits are now understood to be involved in the allosteric regulation of the enzyme, with their synergistic interaction shaping the final regulatory properties. nih.govuni.luresearchgate.net

Studies have shown that changes at the interfaces between the large and small subunits are crucial for the allosteric properties of the enzyme. nih.govproquest.comoup.com Evolutionary analysis has identified specific amino acid residues at these interfaces that, when mutated, alter the enzyme's response to activators and inhibitors. nih.govoup.com This suggests that the functional specialization of plant ADP-Glc PPases has been driven, in part, by modifications at these subunit contact points. nih.gov Furthermore, research indicates that allosteric regulation may have also evolved as a mechanism to enhance substrate specificity, ensuring that ATP is preferentially used over other nucleotides, thereby controlling the flow of metabolites into polysaccharide synthesis. frontiersin.org

Gene Duplication, Subfunctionalization, and Neofunctionalization of Subunits

Gene duplication is a primary driver of evolutionary innovation, and the ADP-Glc PPase gene family is a clear example of this process. nih.gov Following the initial duplication event that gave rise to the large and small subunits, these paralogous genes underwent significant functional divergence. nih.gov The prevailing model for the evolution of these subunits involves subfunctionalization, where the duplicated genes partition the ancestral functions between them. frontiersin.orgresearchgate.netwikipedia.org

In the context of plant ADP-Glc PPase, the ancestral gene likely encoded a subunit capable of both catalysis and regulation. researchgate.net After duplication, the small subunit retained a primary catalytic role, while the large subunit specialized in a regulatory or modulatory function. frontiersin.orgresearchgate.net This division of labor allows for more nuanced control over starch biosynthesis. The combination of a single type of small subunit with different, tissue-specifically expressed large subunits can generate heterotetramers with distinct kinetic and regulatory characteristics, tailored to the metabolic state of that tissue. researchgate.net

There is also evidence for neofunctionalization, the process by which one gene copy acquires a novel function. temple.edunih.gov While the primary role of the large subunit is regulatory, some large subunit isoforms in Arabidopsis thaliana (APL1 and APL2) have been shown to possess catalytic activity, a feature thought to be lost in others like the potato tuber large subunit. nih.govresearchgate.net This suggests that the roles of the subunits have been dynamic throughout evolution, with some lineages retaining or re-evolving catalytic capabilities in the large subunit. researchgate.net This indicates a more complex evolutionary trajectory than a simple partitioning of ancestral functions, possibly involving a transition from subfunctionalization to neofunctionalization. temple.edu

Table 2: Functional Divergence of Plant ADP-Glc PPase Subunits

Subunit TypePrimary RoleEvolutionary ProcessOutcome
Ancestral SubunitCatalytic & RegulatoryGene DuplicationCreation of two distinct subunit genes. nih.gov
Small Subunit (SS)Primarily CatalyticSubfunctionalizationSpecialization in the catalytic function. frontiersin.orgresearchgate.net
Large Subunit (LS)Primarily RegulatorySubfunctionalizationSpecialization in modulating allosteric properties. pnas.orgnih.gov
Certain LS Isoforms (e.g., Arabidopsis APL1/APL2)Catalytic & RegulatoryNeofunctionalization/Retention of ancestral functionAcquisition or retention of catalytic activity alongside a regulatory role. nih.govresearchgate.net

Mechanisms of Protein Evolution in the ADP-Glc PPase Family

The evolution of the ADP-Glc PPase family has been shaped by several molecular mechanisms. nih.gov A key observation is the difference in evolutionary rates between the large and small subunits. The large subunit exhibits a rate of non-synonymous evolution that is approximately 2.7 times greater than that of the small subunit. nih.govresearchgate.net This higher rate is not explained by positive selection or a temporary relaxation of purifying selection after duplication alone. nih.govresearchgate.net Instead, it appears that the evolutionary constraints on the large subunit are permanently relaxed relative to the more conserved small subunit. nih.govresearchgate.net This allows the large subunit to explore a wider range of functional adaptations, particularly in its regulatory role.

Directed molecular evolution experiments have provided insights into how the enzyme's properties can change. These studies have shown that just a few point mutations can significantly alter quaternary structure, allosteric effector selectivity, and sensitivity. pnas.orgnih.govnih.gov For instance, it has been possible to engineer a plant small subunit homotetramer to have enhanced catalytic activity and altered regulatory properties, essentially devolving it towards a more ancestral, prokaryotic-like state. pnas.orgnih.gov This demonstrates that significant functional shifts can occur through a small number of amino acid substitutions.

The evolution of new functions is often linked to the enzyme's inherent promiscuity, or its ability to catalyze alternative reactions. frontiersin.org Allosteric regulation has been proposed as a mechanism to control this promiscuity, ensuring the enzyme efficiently uses its primary substrate (ATP) for ADP-glucose synthesis. frontiersin.org The evolution of allosteric sites and the communication pathways that transmit conformational changes to the active site are therefore critical aspects of ADP-Glc PPase evolution. nih.govnih.gov This intricate interplay of mutation, selection, and gene duplication has allowed the ADP-Glc PPase enzyme to adapt its function and regulation to the diverse metabolic contexts of bacteria and plants.

Advanced Methodologies for Studying Adp Glucose Metabolism

Biochemical and Enzymatic Assay Development

The development of precise and efficient enzymatic assays is fundamental to understanding the catalytic mechanism and regulation of enzymes in the ADP-glucose metabolic pathway. Various methods have been established, each with its own advantages for specific research questions.

Spectrophotometric coupled assays are a widely used method for determining the activity of AGPase. These assays are typically continuous and measure the rate of reaction by linking the production of a product to a subsequent enzymatic reaction that results in a change in absorbance.

A common approach for assaying AGPase in the direction of ADP-glucose synthesis involves a coupled system where the production of pyrophosphate (PPi) is measured. In this setup, inorganic pyrophosphatase is added to hydrolyze PPi to orthophosphate (Pi). The released Pi can then be quantified using a colorimetric method, such as the Malachite Green assay, where the formation of a colored complex is measured spectrophotometrically.

Alternatively, the activity of enzymes that utilize ADP-glucose, such as glycogen (B147801) synthase, can be measured by coupling the production of ADP to the oxidation of NADH. nih.gov This is achieved through the sequential action of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. nih.gov The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the enzyme activity. nih.gov

A key advantage of these coupled assays is that they allow for the continuous monitoring of enzyme activity, which is crucial for detailed kinetic studies.

Radiometric assays offer high sensitivity and are particularly useful for measuring low levels of enzyme activity or for studies where spectrophotometric methods are not feasible. These assays involve the use of substrates labeled with a radioactive isotope, such as ¹⁴C or ³²P.

For measuring the forward reaction of AGPase (ADP-glucose synthesis), [¹⁴C]glucose-1-phosphate is often used as a substrate. The reaction is allowed to proceed for a set time and is then stopped, typically by heat inactivation. The resulting radioactive product, ADP-[¹⁴C]glucose, is then separated from the unreacted substrate. This separation can be achieved by various methods, including precipitation and washing, or by using techniques like binding to O-(diethylaminoethyl)-cellulose paper. The radioactivity of the isolated product is then quantified using a scintillation counter. pdbj.org

A variation of this assay involves converting the ADP-[¹⁴C]glucose product into [¹⁴C]glycogen using glycogen synthase. pdbj.org This method can offer a higher signal-to-noise ratio as the unreacted [¹⁴C]glucose-1-phosphate can be more easily washed away. pdbj.org For the reverse reaction (pyrophosphorolysis), ³²PPi can be used, and the formation of [³²P]ATP is measured. semanticscholar.org

Radiometric assays are highly specific and sensitive, making them suitable for determining kinetic parameters, especially for enzymes with a high affinity for their substrates. pdbj.org

High-throughput screening (HTS) is a powerful approach for identifying novel inhibitors or activators of enzymes from large chemical libraries. ufl.edu These techniques are essential for drug discovery and for finding chemical probes to study enzyme function. HTS assays for enzymes involved in ADP-glucose metabolism, such as AGPase, are typically designed to be rapid, robust, and amenable to automation. ufl.edu

A common HTS approach for enzymes that produce ADP, like AGPase, is the use of luminescence-based assays. The ADP-Glo™ Kinase Assay is one such example that can be adapted for this purpose. This assay measures the amount of ADP produced in an enzymatic reaction. The reaction is performed in the presence of a test compound, and after a set incubation period, an "ADP-Glo™ Reagent" is added to terminate the enzymatic reaction and deplete any remaining ATP. Subsequently, a "Kinase Detection Reagent" is added, which contains the enzyme ADP-dependent glucokinase. This enzyme uses the ADP produced in the initial reaction to generate ATP, which then drives a luciferase-catalyzed reaction, producing light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the activity of the enzyme.

This type of assay is highly sensitive, has a high signal-to-background ratio, and can be performed in high-density microplate formats (e.g., 384- or 1536-well plates), making it ideal for screening large numbers of compounds. ufl.edunih.gov

HTS Assay Parameters for PFKFB3 (Example adaptable for AGPase)
Assay Principle ADP-Glo Kinase Assay
Enzyme Concentration 20 nM
Substrate Concentrations 2 mM Fructose-6-phosphate (B1210287), 20 µM ATP
Assay Buffer Components 50 mM Hepes pH 7.5, 5 mM MgCl₂, 100 mM KCl, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100
Screening Format High-density microplates
Detection Method Luminescence

This table is based on an example HTS campaign for PFKFB3 and illustrates typical parameters that could be adapted for screening modulators of ADP-glucose pyrophosphorylase. nih.gov

Structural Biology Approaches

Understanding the three-dimensional structure of enzymes is crucial for elucidating their catalytic mechanisms and the basis of their regulation. Structural biology techniques have provided invaluable insights into the architecture of AGPase and other related enzymes.

X-ray crystallography has been instrumental in determining the atomic-resolution structures of ADP-glucose pyrophosphorylase from various organisms. nih.govembopress.org This technique involves crystallizing the purified enzyme, which can be a challenging step, and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed three-dimensional model of the enzyme can be built.

For example, the crystal structure of the potato tuber AGPase α subunit has been solved in complex with ATP and ADP-glucose. embopress.org These structures have shed light on the residues involved in substrate binding and catalysis. Similarly, the structure of AGPase from Agrobacterium tumefaciens has been determined, and modeling studies have been used to understand the binding of the allosteric activator fructose (B13574) 6-phosphate. nih.gov

Crystallographic Data for Agrobacterium tumefaciens ADP-Glc PPase
Space Group I222
Unit Cell Dimensions a = 85.38 Å, b = 93.79 Å, c = 140.29 Å
Resolution 2.1 Å
R-factor 22%
R-free 26.6%

This table summarizes the crystallographic data for the selenomethionyl derivative of ADP-glucose pyrophosphorylase from Agrobacterium tumefaciens. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and flexible macromolecular complexes that are often difficult to crystallize. rcsb.org This method involves flash-freezing the sample in a thin layer of vitreous ice and then imaging it with an electron microscope. embopress.org Thousands of individual particle images are then computationally processed and averaged to generate a high-resolution three-dimensional reconstruction. embopress.org

While high-resolution cryo-EM structures of AGPase are still emerging, the technique has been successfully applied to other large enzyme complexes involved in glucose storage metabolism. For instance, the cryo-EM structure of the human glycogen synthase-glycogenin complex has been determined at 2.6 Å resolution. rcsb.org This structure revealed how the glycogen synthase tetramer interacts with two glycogenin dimers in an autoinhibited state. pdbj.orgrcsb.org

Such studies demonstrate the potential of cryo-EM to elucidate the architecture of large, multi-protein complexes involved in ADP-glucose metabolism, such as the potential interactions of AGPase with other enzymes in the starch and glycogen biosynthetic pathways.

Cryo-EM Data for Human Glycogen Synthase-Glycogenin Complex
Resolution 2.6 Å
Complex Composition Glycogen synthase tetramer and two glycogenin dimers
Functional State Autoinhibited

This table provides details of the cryo-EM structure of the human glycogen synthase-glycogenin complex. pdbj.orgrcsb.org

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations have emerged as powerful tools for investigating the complex processes of ADP-glucose metabolism at a molecular level. These methodologies provide insights that are often inaccessible through experimental techniques alone, allowing for a detailed examination of enzyme kinetics, regulatory mechanisms, and the structural dynamics of key proteins.

Computational Modeling of Metabolic Pathways

Mathematical modeling is employed to simulate the metabolic network of ADP-glucose synthesis and utilization. nih.govpatsnap.com These models often consist of a series of ordinary differential equations that describe the concentrations of metabolites over time, based on the kinetic properties of the enzymes involved. nih.gov By integrating experimental data, these models can predict metabolic fluxes and understand how the pathway is regulated under different physiological conditions. For instance, kinetic models can simulate how changes in the concentrations of substrates like glucose-1-phosphate and ATP, or allosteric regulators, affect the rate of ADP-glucose production.

Computational ApproachDescriptionApplication in ADP-Glucose Metabolism
Kinetic Modeling Uses ordinary differential equations to describe the rate of change of metabolite concentrations based on enzyme kinetics.Simulating the flux through the starch and glycogen synthesis pathways; predicting the effects of allosteric regulation on ADP-glucose production.
Flux Balance Analysis (FBA) A mathematical approach for analyzing the flow of metabolites through a metabolic network to predict the rate of production of a particular compound.Determining the optimal theoretical yield of ADP-glucose under specific cellular conditions.
Molecular Dynamics (MD) Simulations A computational method for simulating the physical movements of atoms and molecules.Investigating the conformational changes in ADP-glucose pyrophosphorylase upon substrate or allosteric regulator binding; studying the assembly of enzyme subunits. nih.gov

Molecular Dynamics Simulations of Key Enzymes

Molecular dynamics simulations provide a high-resolution view of the structure and function of enzymes involved in ADP-glucose metabolism, particularly ADP-glucose pyrophosphorylase (AGPase). mdpi.com AGPase is a critical allosteric enzyme that catalyzes the rate-limiting step in starch and glycogen biosynthesis. researchgate.net MD simulations can elucidate the atomic-level details of its catalytic mechanism and allosteric regulation.

Researchers utilize MD simulations to study the conformational changes that occur when substrates and allosteric activators or inhibitors bind to the enzyme. mdpi.com These simulations have been instrumental in understanding the structural assembly of the heterotetrameric AGPase, which consists of two large and two small subunits. nih.govresearchgate.net For example, simulations have provided insights into the association of different subunits in rice AGPase, revealing similarities and differences with the potato enzyme. nih.gov By simulating the dynamic behavior of the protein, scientists can identify key amino acid residues involved in catalysis, substrate binding, and allosteric regulation. This information is invaluable for designing experiments to probe structure-function relationships.

Furthermore, enhanced sampling techniques in MD simulations allow for the exploration of larger conformational landscapes and the calculation of binding free energies, providing a more comprehensive understanding of the molecular interactions that govern the activity of enzymes in the ADP-glucose metabolic pathway. mdpi.comyoutube.com

Genetic Engineering and Synthetic Biology Techniques

Genetic engineering and synthetic biology have revolutionized the study of ADP-glucose metabolism, enabling precise modifications to the enzymes and pathways involved in its synthesis and utilization. These techniques allow researchers to investigate structure-function relationships, modify metabolic fluxes, and engineer enzymes with enhanced properties.

Site-Directed Mutagenesis and Random Mutagenesis for Structure-Function Studies

Site-directed mutagenesis and random mutagenesis are powerful tools for elucidating the roles of specific amino acid residues in the function of enzymes involved in ADP-glucose metabolism, such as ADP-glucose pyrophosphorylase (AGPase).

Site-Directed Mutagenesis allows for the targeted substitution of one or more amino acids at a specific position in a protein. This precision enables researchers to test hypotheses about the function of individual residues in catalysis, substrate binding, and allosteric regulation. For example, by mutating a residue in the active site of AGPase and observing a loss of catalytic activity, its direct role in the enzymatic reaction can be inferred. Similarly, mutating residues in a putative allosteric binding site can reveal their importance in the regulation of the enzyme's activity.

Random Mutagenesis , in contrast, introduces mutations at random positions throughout a gene. This approach is useful for identifying residues that are important for enzyme function but whose roles were not previously predicted. By screening a library of mutants for altered activity or regulation, novel insights into the structure-function relationship of the enzyme can be gained.

Mutagenesis TechniquePrincipleApplication in Studying ADP-Glucose Metabolism
Site-Directed Mutagenesis Targeted alteration of one or more specific codons in a gene.Investigating the role of specific amino acid residues in the active site or allosteric sites of ADP-glucose pyrophosphorylase.
Random Mutagenesis Introduction of random mutations throughout a gene, often using methods like error-prone PCR.Screening for mutations in ADP-glucose pyrophosphorylase that result in altered substrate specificity or allosteric regulation.

Gene Editing (e.g., CRISPR/Cas) for Targeted Pathway Modification

The advent of gene editing technologies, particularly the CRISPR/Cas system, has provided an unprecedented ability to make precise modifications to the genomes of organisms. This allows for the targeted modification of pathways involved in ADP-glucose metabolism in vivo.

With CRISPR/Cas, researchers can knockout genes encoding specific enzymes to study the effect of their absence on ADP-glucose metabolism and the subsequent synthesis of storage polysaccharides like starch and glycogen. Conversely, CRISPR-based technologies can be used to upregulate the expression of key enzymes or to introduce specific mutations into the endogenous genes.

For example, CRISPR/Cas could be used to knockout a specific isoform of AGPase in a plant to determine its contribution to starch synthesis in a particular tissue. This technology also opens up the possibility of engineering metabolic pathways for applied purposes, such as increasing the starch content in crops by modifying the expression or regulatory properties of enzymes in the ADP-glucose pathway.

Directed Evolution and Protein Engineering for Enhanced Enzyme Properties

Directed evolution and protein engineering are powerful approaches for creating enzymes with novel or improved properties. These techniques are particularly valuable for tailoring the enzymes of ADP-glucose metabolism for specific biotechnological applications.

Directed Evolution mimics the process of natural selection in the laboratory. It involves creating a large library of mutant enzymes through random mutagenesis or gene shuffling, followed by a high-throughput screening or selection process to identify variants with the desired properties. This iterative process can be used to generate AGPase variants with, for example, increased thermal stability, altered substrate specificity, or modified allosteric regulation.

Protein Engineering , guided by rational design, involves making specific changes to an enzyme's structure based on a detailed understanding of its mechanism. This approach often leverages the information gained from structural biology and computational modeling. For instance, knowledge of the allosteric binding site of AGPase could be used to engineer an enzyme that is less sensitive to allosteric inhibition, potentially leading to increased production of ADP-glucose.

Advanced Analytical Techniques

The study of ADP-glucose metabolism relies on sophisticated analytical techniques to trace the flow of molecules through the pathway and to quantify the rates of metabolic reactions. These methods provide a dynamic view of metabolic processes within living cells.

Isotope Tracing and Metabolic Flux Analysis

Isotope tracing is a powerful technique used to follow the fate of atoms from a labeled substrate as they are incorporated into various metabolites in a metabolic network. In the context of ADP-glucose metabolism, cells or organisms can be supplied with a substrate, such as glucose, that is labeled with a stable isotope (e.g., ¹³C).

By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to analyze the isotopic labeling patterns of downstream metabolites, including ADP-glucose and the resulting storage polysaccharides, researchers can map out the active metabolic pathways.

Metabolic Flux Analysis (MFA) is a mathematical framework that uses the data from isotope tracing experiments to calculate the rates (fluxes) of enzymatic reactions in the metabolic network. MFA provides a quantitative understanding of how metabolism is regulated and how it responds to genetic or environmental changes. For example, MFA can be used to determine the rate of ADP-glucose synthesis and the proportion of that ADP-glucose that is directed towards starch or glycogen synthesis versus other metabolic fates. This provides a detailed and dynamic picture of the regulation of carbon allocation in central metabolism.

Analytical TechniquePrincipleApplication in ADP-Glucose Metabolism
Isotope Tracing Supplying cells with isotopically labeled substrates (e.g., ¹³C-glucose) and tracking the incorporation of the label into downstream metabolites.Following the path of carbon atoms from glucose to ADP-glucose and into starch or glycogen.
Metabolic Flux Analysis (MFA) A computational method that uses isotope tracing data to quantify the rates of metabolic reactions.Quantifying the rate of ADP-glucose synthesis and its partitioning between different biosynthetic pathways.

Quantitative Proteomics and Phosphoproteomics for Enzyme Regulation

Quantitative proteomics and phosphoproteomics have become indispensable tools for investigating the regulation of enzymes involved in ADP-Glucose metabolism, particularly AGPase. These mass spectrometry-based approaches allow for the large-scale identification and quantification of proteins and their post-translational modifications (PTMs), providing insights into how enzymatic activity is controlled. nih.govunipd.it

Research Findings:

Recent studies have revealed that the enzymes in the starch biosynthesis pathway, including AGPase, are subject to various PTMs. These modifications can alter enzyme activity, stability, and interaction with other proteins. mdpi.comnih.gov

Phosphorylation: Phosphoproteomic analyses have identified phosphorylation as a key regulatory mechanism for AGPase in plants like wheat and maize. frontiersin.orgnih.gov In wheat, the phosphorylation of AGPase increases during seed development, which correlates with an increase in enzyme activity and starch accumulation. frontiersin.org The large subunit of AGPase appears to be the primary target for phosphorylation. frontiersin.org In maize, the phosphorylation of the large subunit (Sh2) at the serine-31 position has been identified as a novel mechanism for regulating AGPase activity. nih.gov

Other Post-Translational Modifications: In addition to phosphorylation, quantitative proteomic studies in rice have identified several other PTMs on enzymes involved in starch synthesis. These include lysine (B10760008) acetylation, succinylation, lysine 2-hydroxyisobutyrylation, and malonylation. mdpi.comnih.gov These findings suggest a multi-layered regulatory network controlling the flux of carbon into starch.

The table below summarizes the various PTMs identified on starch biosynthesis-related proteins in rice, as revealed by proteomic studies. mdpi.comnih.gov

Post-Translational ModificationNumber of Starch Biosynthesis Proteins TargetedKey Enzyme Targeted by Multiple PTMs
Phosphorylation10Phosphoglucomutase
Lysine Acetylation14Phosphoglucomutase
Succinylation2Phosphoglucomutase
Lysine 2-hydroxyisobutyrylation17Phosphoglucomutase
Malonylation7Phosphoglucomutase

These advanced methodologies provide a deeper understanding of the intricate regulatory mechanisms governing ADP-Glucose metabolism. By identifying specific PTMs and their corresponding enzymes, researchers can elucidate the signaling pathways that control the synthesis of vital storage polysaccharides like starch.

Future Research Directions and Biotechnological Applications Non Human Contexts

Engineering Enhanced Starch Accumulation in Bioenergy Crops

A primary goal in bioenergy research is to increase the starch content of crops, which can then be fermented into biofuels. Since AGPase is the rate-limiting step in starch synthesis, it is a prime target for genetic engineering. frontiersin.orgresearchgate.net

One successful strategy involves the expression of highly active or allosterically insensitive bacterial AGPase genes in plants. For instance, introducing a mutated Escherichia coli AGPase gene (glgC), which is less sensitive to metabolic inhibitors, into cassava resulted in transgenic lines with up to 60% greater storage root yield compared to non-transgenic controls. frontiersin.org Similarly, expressing a triple-mutant E. coli glgC gene in rice endosperm led to a significant increase in AGPase activity and enhanced starch synthesis. researchgate.net Research has shown that transforming potato plants with an allosterically mutated bacterial AGPase gene can boost starch content in tubers by 25-60%. nih.gov

Another approach involves modulating the endogenous regulatory pathways that control AGPase activity. In the bioenergy crop duckweed (Spirodela polyrrhiza), treatment with abscisic acid (ABA) was found to increase starch content by over 70%. rsc.orgresearchgate.net This enhancement was directly linked to the up-regulation and increased activity of the native AGPase enzyme. rsc.orgresearchgate.net These findings demonstrate that both transgenic and hormone-based strategies targeting ADP-glucose synthesis can significantly improve the feedstock potential of bioenergy crops.

Table 1: Examples of Engineered Starch Accumulation

Organism Genetic Modification / Treatment Key Enzyme Targeted Outcome Reference(s)
Cassava Expression of mutated E. coli glgC ADP-glucose pyrophosphorylase (AGPase) Up to 60% increase in storage root yield frontiersin.org
Rice Expression of E. coli glgC triple mutant ADP-glucose pyrophosphorylase (AGPase) Increased AGPase activity and starch synthesis researchgate.net
Potato Transformation with allosteric bacterial mutant AGPase ADP-glucose pyrophosphorylase (AGPase) 25-60% increase in tuber starch content nih.gov
Duckweed Treatment with Abscisic Acid (ABA) ADP-glucose pyrophosphorylase (AGPase) 70.3% increase in starch content rsc.orgresearchgate.net

Manipulating Glycogen (B147801) Synthesis in Industrial Microorganisms for Bioproducts

In many industrial microorganisms, glycogen serves as a primary carbon storage pool. While sometimes the desired product, glycogen synthesis often competes with the production of other valuable biochemicals by consuming shared precursors. researchgate.net Therefore, redirecting carbon flux away from glycogen by manipulating ADP-glucose synthesis is a key metabolic engineering strategy.

Knocking out the gene for AGPase (glgC) prevents the formation of ADP-glucose, effectively blocking the carbon flow into glycogen. mdpi.comfrontiersin.org In the cyanobacterium Synechococcus elongatus, a glgC knockout mutant was shown to excrete pyruvate (B1213749), a valuable industrial organic acid, into the culture medium under nitrogen-limiting conditions. frontiersin.org This demonstrates a successful redirection of carbon from storage to product synthesis.

Further research in the methanotrophic bacterium Methylomonas sp. DH-1 highlighted the importance of targeting the correct enzyme. While deleting the glycogen synthase gene (glgA) also blocked glycogen synthesis, it led to the toxic accumulation of its substrate, ADP-glucose, which inhibited cell growth. nih.gov A more effective strategy was to delete the glgC gene, which prevented the formation of the toxic intermediate altogether and resulted in a record-high production of D-lactic acid from methane. nih.gov These studies underscore the precision required in metabolic engineering and identify ADP-glucose synthesis as a critical node for optimizing bioproduct yields in microorganisms.

Elucidating Novel Regulatory Networks Governing ADP-Glucose Metabolism

The synthesis of ADP-glucose is tightly regulated by the cell's metabolic state, primarily through allosteric regulation of AGPase. nih.govfrontiersin.org In photosynthetic organisms, the enzyme is typically activated by 3-phosphoglycerate (B1209933) (an indicator of high photosynthetic activity) and inhibited by inorganic phosphate (B84403) (an indicator of low energy). nih.govbiorxiv.org In other bacteria, activators like fructose-1,6-bisphosphate reflect the status of glycolysis. nih.govbiorxiv.org However, ongoing research continues to uncover more complex and novel regulatory layers.

A recent study on E. coli AGPase revealed a novel dual-activation mechanism where pyruvate acts synergistically with the primary activator, fructose-1,6-bisphosphate, to enhance enzyme activity. plos.org This suggests that the enzyme integrates signals from multiple metabolic pathways to fine-tune glycogen synthesis.

Designing Enzymes with Tailored Catalytic and Regulatory Characteristics

Advances in protein engineering and structural biology are enabling the rational design of AGPase enzymes with customized properties to meet specific biotechnological goals. By creating chimeric enzymes or using site-directed mutagenesis, researchers can identify specific amino acid residues and domains responsible for catalysis and allosteric regulation. nih.gov

This knowledge has been applied to create AGPase variants with enhanced activity and reduced sensitivity to inhibitors, as seen in the successful efforts to increase starch in cassava and rice using modified E. coli glgC genes. frontiersin.orgresearchgate.net Structural studies and computational modeling are helping to map the allosteric binding sites, providing a blueprint for designing enzymes with altered regulatory responses. frontiersin.org For example, research has identified that the large subunit of the plant AGPase, long considered purely regulatory, is also essential for optimal catalysis, a critical insight for future engineering efforts. wsu.edu

Furthermore, research into the substrate specificity of AGPases is opening new possibilities. Studies have shown that some bacterial AGPases can utilize alternative substrates like glucosamine-1-phosphate, which could be exploited to synthesize novel amino-sugar polysaccharides with unique properties. conicet.gov.arconicet.gov.ar The ability to design enzymes with tailored catalytic rates, regulatory sensitivities, and even novel substrate preferences represents a powerful frontier in biotechnology, allowing for precise control over the synthesis of ADP-glucose and its downstream products.

Q & A

Q. What is the role of ADP-glucose (disodium) in starch biosynthesis, and how can its activity be experimentally quantified?

ADP-glucose (ADPG) is the primary glycosyl donor for starch synthesis in plants and bacteria. In plants, AGPase (ADP-glucose pyrophosphorylase) catalyzes the conversion of glucose-1-phosphate and ATP to ADPG, which is then transported into plastids for starch polymerization . To quantify ADPG levels, researchers use enzymatic assays coupled with HPLC or spectrophotometry. For example, AGPase activity can be measured by monitoring pyrophosphate release via a coupled reaction with inorganic pyrophosphatase and malachite green detection .

Q. What precautions are critical for handling and storing ADP-glucose (disodium) in laboratory settings?

ADPG is hygroscopic and requires storage at -20°C in airtight containers to prevent hydrolysis. Reconstitution should use ultrapure water (50 mg/mL), and repeated freeze-thaw cycles must be avoided to maintain stability . Safety data sheets emphasize wearing PPE (gloves, lab coat) and working in a fume hood to mitigate inhalation or skin contact risks .

Q. How do researchers validate the purity of ADP-glucose (disodium) for in vitro enzymatic assays?

Purity (≥95%) is verified via HPLC with a refractive index detector or mass spectrometry. Contaminants like free glucose or ADP can skew kinetic measurements, so pre-assay purification (e.g., size-exclusion chromatography) is recommended .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in AGPase kinetic data across plant species?

Discrepancies in AGPase allosteric regulation (e.g., 3-PGA activation vs. Pi inhibition) arise from isoform-specific properties or tissue-specific expression. Researchers address this by:

  • Heterologous expression : Expressing plant AGPase subunits in E. coli to isolate kinetic parameters .
  • Mutagenesis : Targeting residues in the allosteric domain (e.g., potato Upreg mutants) to dissect regulatory mechanisms .
  • Compartment-specific assays : Separating plastidial and cytosolic isoforms via subcellular fractionation in developing wheat endosperm .

Q. How can genetic modifications to AGPase subunits enhance starch yield in crops?

Overexpression of the small subunit (e.g., OsAGPS1 in rice) increases ADPG flux into starch, improving grain filling . Conversely, CRISPR-mediated knockout of the large subunit in Arabidopsis reduces starch accumulation, validating subunit functional divergence . Dual allosteric activation mechanisms (e.g., in E. coli AGPase) provide targets for engineering heat-stable variants .

Q. What advanced techniques analyze ADPG transport efficiency across plastid membranes?

  • Isotopic labeling : Using ¹⁴C-glucose to track ADPG incorporation into starch in isolated amyloplasts .
  • Electrophysiology : Patch-clamping plastid membranes to measure OsBT1 transporter activity in rice .
  • Metabolite profiling : LC-MS/MS quantifies ADPG and UDP-glucose ratios to assess competition in sugar translocation .

Q. How do researchers address discrepancies in AGPase expression data under abiotic stress?

Contradictory transcript vs. protein levels (e.g., drought stress) are resolved by:

  • Post-translational modification analysis : Phosphoproteomics to identify regulatory sites affected by stress .
  • Subcellular localization : Immunogold labeling confirms AGPase accumulation in stress-induced plastid compartments .
  • Statistical rigor : ANOVA with Duncan’s post-hoc tests (p<0.05) ensures reproducibility across biological replicates .

Methodological Notes

  • Data interpretation : Always cross-validate ADPG quantification methods (e.g., enzymatic vs. chromatographic) to avoid artifacts from contaminating nucleotidases .
  • Experimental design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, especially when engineering AGPase variants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.